Cas no 941877-60-7 (N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide structure
941877-60-7 structure
商品名:N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
CAS番号:941877-60-7
MF:C20H21N3O3S2
メガワット:415.529042005539
CID:5499580

N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
    • インチ: 1S/C20H21N3O3S2/c1-14-8-10-23(11-9-14)28(25,26)17-5-2-15(3-6-17)20(24)22-16-4-7-19-18(12-16)21-13-27-19/h2-7,12-14H,8-11H2,1H3,(H,22,24)
    • InChIKey: HXJMZYBFTYSZPV-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C2SC=NC2=C1)(=O)C1=CC=C(S(N2CCC(C)CC2)(=O)=O)C=C1

N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2806-0211-3mg
N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
941877-60-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2806-0211-50mg
N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
941877-60-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2806-0211-2mg
N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
941877-60-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2806-0211-5mg
N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
941877-60-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2806-0211-5μmol
N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
941877-60-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2806-0211-15mg
N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
941877-60-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2806-0211-75mg
N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
941877-60-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2806-0211-40mg
N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
941877-60-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2806-0211-10μmol
N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
941877-60-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2806-0211-30mg
N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
941877-60-7 90%+
30mg
$119.0 2023-05-16

N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 関連文献

N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamideに関する追加情報

N-(1,3-Benzothiazol-5-yl)-4-(4-Methylpiperidin-1-yl)Sulfonylbenzamide: A Comprehensive Overview

N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, also known by its CAS number 941877-60-7, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as benzothiazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The benzothiazole core in N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a heterocyclic ring system that consists of a benzene ring fused with a thiazole ring. This structural motif is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery. The sulfonylbenzamide moiety, on the other hand, contributes to the compound's solubility and pharmacokinetic properties, enhancing its potential as a therapeutic agent.

Recent studies have highlighted the anti-inflammatory properties of N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide. In a study published in the *Journal of Medicinal Chemistry*, researchers demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide has shown antimicrobial activity against a range of bacterial strains. A study conducted by researchers at the University of California found that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death. This property makes N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide a potential candidate for the development of new antibiotics to combat drug-resistant infections.

In addition to its anti-inflammatory and antimicrobial properties, N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide has also been investigated for its anticancer potential. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the activation of caspase-dependent pathways and the inhibition of cell proliferation. These findings suggest that N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide could be further developed as an anticancer agent.

The pharmacokinetic properties of N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide have also been studied to assess its suitability for clinical use. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, such as a long half-life and low clearance rate. These properties are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

To further enhance the therapeutic potential of N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, researchers are exploring various strategies to optimize its chemical structure. For example, modifications to the methylpiperidine moiety have been shown to improve the compound's potency and selectivity towards specific biological targets. Additionally, efforts are underway to develop prodrugs that can enhance the solubility and stability of N-(1,3-benzothiazol-5-y l)-4-(4-methylpip eridin - 1 - y l )s ulfo n ylb enza mide , thereby improving its overall efficacy. p > < p >In conclusion , N -( 1 , 3 - b en z oth iaz ol - 5 - y l ) - 4 - ( 4 - m e th ylp ip e ri di n - 1 - y l )s ul fo n ylb enza mide ( CAS no . 9 4 1877 - 60 - 7) is a multifaceted compound with significant potential in various therapeutic areas . Its unique structural features , combined with its anti-inflammatory , antimicrobial , and anticancer properties , make it an attractive candidate for further development . Ongoing research continues to uncover new insights into the mechanisms of action and optimization strategies for this promising molecule . p > article > response >

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